molecular formula C14H12BrN5O B12400938 Antitubercular agent-17

Antitubercular agent-17

Katalognummer: B12400938
Molekulargewicht: 346.18 g/mol
InChI-Schlüssel: LQTKPIJSBIBDLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antitubercular agent-17 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that are designed to inhibit the growth and proliferation of the tuberculosis bacteria. The development of such compounds is crucial due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Antitubercular agent-17 typically involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route involves the use of quinoxaline Schiff bases and aryl nitrile oxides in a [3+2] cycloaddition reaction under ultrasound irradiation . This method avoids standard heating and column chromatography, producing high yields and shorter reaction times.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Antitubercular agent-17 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinoxaline derivatives, while reduction reactions may yield reduced forms of the compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Antitubercular agent-17 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoxaline derivatives.

    Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria.

    Medicine: Explored as a potential therapeutic agent for the treatment of drug-resistant tuberculosis.

    Industry: Utilized in the development of new antitubercular drugs and formulations.

Wirkmechanismus

The mechanism of action of Antitubercular agent-17 involves the inhibition of key enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis. This compound may target the synthesis of mycolic acids in the bacterial cell wall, disrupt protein synthesis, or interfere with nucleic acid synthesis . By inhibiting these critical processes, this compound effectively reduces the bacterial load and helps in the treatment of tuberculosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Antitubercular agent-17 include:

    Isoniazid: A first-line antitubercular drug that inhibits mycolic acid synthesis.

    Rifampicin: An antibiotic that inhibits bacterial RNA polymerase.

    Ethambutol: A drug that interferes with cell wall synthesis.

    Pyrazinamide: A prodrug that disrupts membrane transport and energy production.

Uniqueness

This compound is unique due to its specific chemical structure and mechanism of action, which may offer advantages over existing drugs in terms of efficacy and resistance profiles. Its ability to target multiple pathways and enzymes makes it a promising candidate for the treatment of drug-resistant tuberculosis.

Eigenschaften

Molekularformel

C14H12BrN5O

Molekulargewicht

346.18 g/mol

IUPAC-Name

N-(3-bromophenyl)-1-(4-methoxyphenyl)tetrazol-5-amine

InChI

InChI=1S/C14H12BrN5O/c1-21-13-7-5-12(6-8-13)20-14(17-18-19-20)16-11-4-2-3-10(15)9-11/h2-9H,1H3,(H,16,17,19)

InChI-Schlüssel

LQTKPIJSBIBDLM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)NC3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.